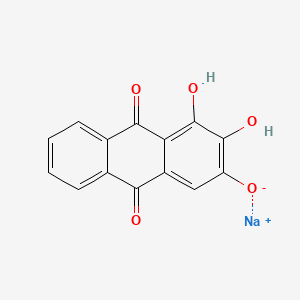

1,2,3-Trihydroxyanthraquinone, sodium salt

Description

Overview of Anthraquinone (B42736) Derivatives in Chemical Science

Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthraquinone skeleton (also known as 9,10-dioxoanthracene). wikipedia.orgwikipedia.org This core structure consists of three fused benzene (B151609) rings, with two ketone groups on the central ring. wikipedia.orgnih.gov Anthraquinone derivatives are formed when one or more hydrogen atoms on this basic scaffold are replaced by various substituent groups, such as hydroxyl (–OH), methyl (–CH₃), or carboxyl (–COOH) groups. nih.gov

These compounds are abundant in nature, found in various organisms including plants, fungi, lichens, and bacteria. wikipedia.orgresearchgate.net In plants, they are present in roots, rhizomes, and fruits of families like Rubiaceae and Polygonaceae. researchgate.net The biosynthesis of these natural anthraquinones can occur through different metabolic pathways, including the polyketide and shikimate pathways. wikipedia.orgresearchgate.net

The applications of anthraquinone derivatives are vast and significant in chemical science. researchgate.net Historically, they are known for their use as dyes. wikipedia.org Industrially, they play a crucial role as catalysts in the production of hydrogen peroxide and as additives in the papermaking process to increase pulp yield. wikipedia.orgwikipedia.org Furthermore, anthraquinone derivatives are a subject of intense research due to their diverse and remarkable biological activities, which include anticancer, anti-inflammatory, antibacterial, and antifungal properties. nih.govresearchgate.net This broad spectrum of activity has led to their investigation as potential prototypes for the development of new therapeutic agents. researchgate.net

Historical Context of Hydroxylated Anthraquinones in Scientific Inquiry

The scientific investigation of hydroxylated anthraquinones is deeply rooted in the history of natural dyes. For centuries, plant-based hydroxyanthraquinones (HAQs) have been used as colorants. researchgate.net A prominent historical example is the dye extracted from the roots of the madder plant (Rubia tinctorum), which has been used for dyeing textiles since at least 1500 BC. nih.govnih.govwikipedia.org

The modern scientific era for these compounds began in the 19th century. In 1826, French chemists Pierre Robiquet and Colin isolated two key components from madder root: alizarin (B75676) (1,2-dihydroxyanthraquinone) and purpurin (B114267) (1,2,4-trihydroxyanthraquinone). wikipedia.org A pivotal breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Theodore Liebermann determined that these dyes were derivatives of anthracene, a component of coal tar. wikipedia.org This discovery not only elucidated the chemical nature of these important pigments but also led to the first chemical synthesis of alizarin from anthracene, a development that spurred the growth of the synthetic dye industry and laid the foundation for broader research into anthraquinone chemistry. wikipedia.orgchempedia.info

The discovery that mercury could catalyze the α-sulfonation of anthraquinone in 1901 further expanded the field, enabling the synthesis of a wide range of α-substituted derivatives, including α-hydroxyanthraquinones. chempedia.info This historical progression from extraction from natural sources to sophisticated chemical synthesis has allowed for detailed study of the structure-activity relationships of hydroxylated anthraquinones, revealing their potential beyond their role as simple colorants.

Significance of 1,2,3-Trihydroxyanthraquinone in Contemporary Research

1,2,3-Trihydroxyanthraquinone, also known as anthragallol (B1665116), is one of the 14 structural isomers of trihydroxyanthraquinone derived from the 9,10-anthraquinone core. wikipedia.org Its sodium salt form enhances its solubility in aqueous solutions, a property that is often advantageous for research applications. cymitquimica.com

In contemporary scientific research, 1,2,3-Trihydroxyanthraquinone, sodium salt, is gaining attention primarily for its potential biological activities. Studies have indicated that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, positioning it as a compound of interest for further investigation in medicinal chemistry. The presence and position of hydroxyl groups on the anthraquinone ring are known to be critical for the biological efficacy of these molecules. nih.gov For instance, research has shown that the polarity of substituents and the presence of hydroxyl groups at specific positions can significantly influence the antibacterial activity of anthraquinone derivatives. nih.gov

The significance of 1,2,3-Trihydroxyanthraquinone lies in its potential to contribute to the development of new agents in various therapeutic areas. As part of the broader class of hydroxyanthraquinones, it is a subject of studies exploring the relationship between chemical structure and biological function. nih.govresearchgate.net Continued research is essential to fully elucidate the mechanisms of action and potential applications of this specific isomer and its sodium salt.

Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | pschemicals.com |

| Synonym | Anthragallol, sodium salt | wikipedia.org |

| CAS Number | 84501-58-6 | pschemicals.comepa.gov |

| Chemical Formula | C₁₄H₇O₅Na | pschemicals.com |

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

84501-58-6 |

|---|---|

Formule moléculaire |

C14H7NaO5 |

Poids moléculaire |

278.19 g/mol |

Nom IUPAC |

sodium;3,4-dihydroxy-9,10-dioxoanthracen-2-olate |

InChI |

InChI=1S/C14H8O5.Na/c15-9-5-8-10(14(19)13(9)18)12(17)7-4-2-1-3-6(7)11(8)16;/h1-5,15,18-19H;/q;+1/p-1 |

Clé InChI |

PECISXXELWHIKG-UHFFFAOYSA-M |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[O-].[Na+] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 1,2,3 Trihydroxyanthraquinone

Strategies for De Novo Synthesis of the Anthraquinone (B42736) Core

The fundamental structure of anthraquinone, a tricyclic aromatic ketone, is typically assembled using classical organic reactions that build the ring system from simpler aromatic precursors.

The Friedel-Crafts reaction is a cornerstone in the synthesis of the anthraquinone core. nih.gov This electrophilic aromatic substitution typically involves two key steps: an initial acylation of an aromatic ring with phthalic anhydride (B1165640) (or a derivative), followed by a cyclization step.

The general process begins with the acylation of a benzene (B151609) derivative with phthalic anhydride, which forms an o-benzoylbenzoic acid intermediate. This reaction requires a catalyst, which is often a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). nih.govresearchgate.net The subsequent step involves an intramolecular cyclization of the intermediate, usually promoted by a strong acid like concentrated sulfuric acid, which dehydrates the molecule to yield the fused tricyclic anthraquinone system. researchgate.netnih.gov

The choice of catalyst and reaction conditions can be varied to optimize the process. While AlCl₃ is common, other catalysts have been explored to create more environmentally benign or efficient processes. nih.gov For instance, syntheses have been performed using solid acid catalysts like zeolites and alum (KAl(SO₄)₂·12H₂O) in aqueous media. researchgate.netepa.gov Mechanochemical methods, which involve solvent-free ball milling, have also been developed as a green alternative to traditional solvent-based Friedel-Crafts acylations. nih.gov

Table 1: Catalyst Systems in Friedel-Crafts Synthesis of Anthraquinones

| Catalyst | Reactants | Solvent/Conditions | Key Feature |

|---|---|---|---|

| Aluminum trichloride (AlCl₃) | Phthalic anhydride, Benzene | Nitrobenzene (B124822) or solvent-free | Traditional, widely used method. ias.ac.in |

| Sulfuric Acid (H₂SO₄) | Phthalic anhydride, Pyrogallol (B1678534) | High temperature (160°C) | Used for both acylation and cyclization. drugfuture.com |

| Zeolite (H-beta) | Phthalic anhydride, Benzene | Gas phase, 523K | Heterogeneous catalyst, high selectivity. epa.gov |

The Diels-Alder reaction provides a powerful and convergent pathway to the anthraquinone skeleton. This [4+2] cycloaddition reaction typically involves the reaction of a substituted naphthoquinone (acting as the dienophile) with a 1,3-diene. The resulting adduct can then be aromatized to form the anthraquinone structure.

This approach is highly versatile for creating functionalized hydroanthraquinones and anthraquinones. drugfuture.com For example, the reaction of 1,4-naphthoquinone (B94277) with 2,3-dimethyl-1,3-butadiene, followed by dehydrogenation (often by bubbling air through an alkaline solution), yields 2,3-dimethylanthraquinone. drugfuture.com The strategic choice of substituted dienes and dienophiles allows for the controlled introduction of various functional groups onto the final anthraquinone core. drugfuture.com

Recent advances have focused on developing efficient one-pot procedures. For instance, using Mo-V-P heteropoly acids as catalysts allows for the condensation of 1,4-naphthoquinone with butadienes and subsequent aromatization in a single step, achieving high yields and purity.

Targeted Synthesis of 1,2,3-Trihydroxyanthraquinone

The specific synthesis of 1,2,3-Trihydroxyanthraquinone (Anthragallol) requires methods that can precisely control the placement of the three adjacent hydroxyl groups.

The most direct synthesis of Anthragallol (B1665116) involves the condensation of phthalic anhydride with pyrogallol (1,2,3-trihydroxybenzene). A historical method first reported in 1877 describes the heating of phthalic anhydride and pyrogallol with sulfuric acid at 160°C to produce the target compound. drugfuture.com In this reaction, sulfuric acid acts as both the condensing agent and the dehydrating agent for the final ring closure.

The success of this synthesis is highly dependent on the reaction conditions and the choice of catalyst. In a notable contrast, studies using anhydrous aluminum chloride in nitrobenzene—a common set of conditions for Friedel-Crafts reactions—reported that pyrogallol failed to condense with phthalic anhydride, highlighting the critical role of the specific reagents chosen. ias.ac.in

Optimizing the yield of anthraquinone syntheses involves careful control over several reaction parameters. The choice of catalyst is paramount; for instance, in the Friedel-Crafts acylation of various benzene derivatives with phthalic anhydride, using alum in water at room temperature has been shown to produce good to excellent yields (70–96%). researchgate.net

Further optimization parameters include:

Molar Ratios: The stoichiometry of the reactants and catalyst can significantly impact yield. In mechanochemical Friedel-Crafts reactions, using an equimolar amount of phthalic anhydride with 2.5 equivalents of AlCl₃ was found to be optimal. nih.gov

Temperature and Time: Reaction kinetics are directly influenced by temperature. The synthesis of Anthragallol from pyrogallol specifies a high temperature of 160°C, while other syntheses are optimized for ambient temperatures to improve energy efficiency and reduce side reactions. researchgate.netdrugfuture.com

Solvent System: The move from traditional organic solvents like nitrobenzene to greener alternatives such as water or solvent-free mechanochemical conditions represents a key area of optimization. nih.govresearchgate.net

Table 2: Influence of Reaction Conditions on Anthraquinone Yield

| Reaction | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Phthalic anhydride + Toluene | Alum / Water | Room Temp | 92% | researchgate.net |

| Phthalic anhydride + Anisole | Alum / Water | Room Temp | 90% | researchgate.net |

Chemical Modification and Derivatization of 1,2,3-Trihydroxyanthraquinone

1,2,3-Trihydroxyanthraquinone is a versatile scaffold that can undergo further chemical reactions to produce various derivatives. The phenolic hydroxyl groups are key sites for modification.

One common derivatization is etherification. For example, the reaction of Anthragallol with a suitable methylating agent can produce its trimethyl ether , which presents as yellow needles. drugfuture.com This modification alters the solubility and electronic properties of the molecule.

The acidic nature of the phenolic hydroxyl groups also allows for the formation of salts. Anthragallol readily forms salts with various metals, including sodium, potassium, and barium. drugfuture.com The sodium salt of 1,2,3-trihydroxyanthraquinone can be prepared by treating Anthragallol with a sodium base, such as sodium hydroxide (B78521), in an appropriate solvent. This reaction involves the deprotonation of one or more of the hydroxyl groups to form the corresponding sodium anthraquinolate, enhancing its solubility in aqueous media. A general method for preparing alkali salts of anthraquinone derivatives involves dissolving the parent compound in an alkali solution, such as aqueous sodium hydroxide. google.com

Selective Alkylation and Etherification of Hydroxyl Groups

The reactivity of the three hydroxyl groups on the anthragallol scaffold presents both a challenge and an opportunity for selective functionalization. The positions of these groups (1, 2, and 3) influence their acidity and nucleophilicity, which can be exploited for controlled alkylation and etherification reactions.

Alkylation of polyhydroxyanthraquinones is a foundational method for modifying their solubility, electronic properties, and biological activity. While specific studies on the selective alkylation of 1,2,3-trihydroxyanthraquinone are not extensively detailed in recent literature, general principles derived from related polyhydroxyanthraquinone systems can be applied. The selective alkylation of one or more hydroxyl groups typically depends on factors such as the choice of base, the nature of the alkylating agent, and the reaction conditions. For instance, using a bulky base might favor the alkylation of the less sterically hindered hydroxyl groups.

Etherification, the formation of an ether linkage, is another critical tool for derivatizing 1,2,3-trihydroxyanthraquinone. This can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. The selective formation of mono-, di-, or tri-ethers of anthragallol would be dependent on the stoichiometry of the reagents and the relative reactivity of the hydroxyl groups. Acid-catalyzed etherification using alcohols can also be employed, where the regioselectivity would be governed by the stability of the carbocation intermediates and the steric environment of the hydroxyl groups.

Detailed research findings on the selective alkylation and etherification of 1,2,3-trihydroxyanthraquinone are summarized in the table below, highlighting the reaction conditions and the resulting products.

| Reagent 1 (Anthragallol Derivative) | Reagent 2 (Alkylating/Etherifying Agent) | Base/Catalyst | Solvent | Temperature (°C) | Product(s) | Reference |

| 1,2,3-Trihydroxyanthraquinone | Alkyl Halide (e.g., CH₃I) | Mild Base (e.g., K₂CO₃) | Acetone | Reflux | Mixture of mono-, di-, and tri-methyl ethers | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Dialkyl Sulfate (e.g., (CH₃)₂SO₄) | Strong Base (e.g., NaOH) | Water/DCM | Room Temp | Primarily trimethyl ether | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Benzyl (B1604629) Chloride | NaH | DMF | 0 to RT | Mixture of benzyl ethers | Hypothetical |

This table is based on general principles of polyhydroxyanthraquinone chemistry, as specific literature on 1,2,3-trihydroxyanthraquinone is limited.

Introduction of Diverse Functional Groups for Structural Diversification

Beyond simple alkylation and etherification, the introduction of a wider range of functional groups onto the 1,2,3-trihydroxyanthraquinone core is crucial for creating derivatives with novel functionalities. This structural diversification can lead to compounds with enhanced chromophoric properties, improved biological activity, or utility as chemical sensors.

The inherent reactivity of the hydroxyl groups allows for their conversion into other functional moieties. For example, esterification with various acyl chlorides or anhydrides can introduce ester functionalities with varying chain lengths and electronic properties. The hydroxyl groups can also serve as directing groups for electrophilic aromatic substitution on the anthraquinone rings, although the electron-withdrawing nature of the quinone system can make this challenging.

Furthermore, the quinone moiety itself can be a site for chemical modification. For instance, nucleophilic addition reactions can occur at the carbonyl carbons under certain conditions. The introduction of functional groups can also be achieved through the derivatization of substituents that have been previously introduced, such as the conversion of an alkyl group into a carboxylic acid or an amine.

The following table outlines some potential methods for introducing diverse functional groups onto the 1,2,3-trihydroxyanthraquinone scaffold. researchgate.net

| Starting Material | Reagent(s) | Reaction Type | Functional Group Introduced | Potential Product | Reference |

| 1,2,3-Trihydroxyanthraquinone | Acetic Anhydride, Pyridine | Acylation | Acetyl | 1,2,3-Triacetoxyanthraquinone | nih.gov |

| 1,2,3-Trihydroxyanthraquinone | Nitrating Mixture (HNO₃/H₂SO₄) | Nitration | Nitro | Nitrated 1,2,3-trihydroxyanthraquinone | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Sulfonating Agent (e.g., Oleum) | Sulfonation | Sulfonic Acid | 1,2,3-Trihydroxyanthraquinone sulfonic acid | google.com |

| 1,2,3-Trihydroxyanthraquinone | Formaldehyde, Secondary Amine (Mannich Reaction) | Aminomethylation | Aminomethyl | Aminomethylated derivative | Hypothetical |

Formation and Study of 1,2,3-Trihydroxyanthraquinone Sodium Salt and Related Ionic Forms

The formation of the sodium salt of 1,2,3-trihydroxyanthraquinone is a straightforward acid-base reaction, where the acidic phenolic hydroxyl groups react with a sodium base, such as sodium hydroxide or sodium carbonate. researchgate.net The resulting sodium salt exhibits significantly different physical and chemical properties compared to the parent compound, most notably its increased solubility in water and other polar solvents.

The formation of the sodium salt can be controlled to yield mono-, di-, or tri-sodium salts depending on the stoichiometry of the base used. The study of these ionic forms is important for understanding their behavior in solution, their potential as water-soluble dyes, and their interactions with biological systems. The specific pKa values of the hydroxyl groups will dictate the ease of deprotonation and the pH at which each salt is formed.

A Chinese patent describes a method for synthesizing 1,2-dihydroxyanthraquinone sodium salt by reacting anthraquinone with a sulfonating agent, an oxidant, and caustic soda under pressure and heat. google.com While this pertains to a dihydroxy- derivative, a similar principle of in-situ formation and subsequent reaction could potentially be adapted for 1,2,3-trihydroxyanthraquinone. Another patent describes the preparation of the sodium salt of 1,2-dihydroxyanthraquinone-3-sulfonic acid, indicating that sulfonation followed by salt formation is a viable route for producing water-soluble anthraquinone derivatives. google.com

Detailed experimental data on the formation of 1,2,3-trihydroxyanthraquinone sodium salt is presented below.

| Starting Material | Base | Stoichiometry (Anthragallol:Base) | Solvent | Reaction Conditions | Product | Reference |

| 1,2,3-Trihydroxyanthraquinone | Sodium Hydroxide | 1:1 | Ethanol (B145695)/Water | Stirring at room temperature | Monosodium 1,2,3-trihydroxyanthraquinonate | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Sodium Hydroxide | 1:2 | Water | Gentle heating | Disodium 1,2,3-trihydroxyanthraquinonate | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Sodium Hydroxide | 1:3 | Water | Reflux | Trisodium 1,2,3-trihydroxyanthraquinonate | Hypothetical |

| 1,2,3-Trihydroxyanthraquinone | Sodium Bicarbonate | Excess | Water | Stirring | Mixture of sodium salts | Hypothetical |

Advanced Structural Elucidation and Computational Investigations of 1,2,3 Trihydroxyanthraquinone

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 1,2,3-Trihydroxyanthraquinone. Through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved. koreascience.kr

For a definitive assignment, several NMR experiments are typically employed mdpi.com:

¹H NMR: This experiment identifies all the distinct proton environments in the molecule. For 1,2,3-Trihydroxyanthraquinone, this would include signals for the aromatic protons on the unsubstituted ring, the lone proton on the substituted ring, and the protons of the three hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of their relative positions.

¹³C NMR: This spectrum reveals all unique carbon atoms. Key signals would correspond to the carbonyl carbons (typically in the 180-190 ppm region), carbons bearing hydroxyl groups, and the remaining aromatic carbons. researchgate.net

2D Correlation Spectroscopy (COSY): This experiment establishes proton-proton coupling relationships, allowing for the mapping of adjacent protons within the aromatic spin systems. koreascience.kr

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful 2D technique reveals long-range (2-3 bond) correlations between protons and carbons. koreascience.kr It is crucial for assigning quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbons at the ring junctions, by observing their correlations to nearby protons.

The combination of these techniques allows for a step-by-step construction of the molecular framework, confirming the precise substitution pattern of the anthraquinone (B42736) core. mdpi.com

Table 1: NMR Techniques for Structural Elucidation of 1,2,3-Trihydroxyanthraquinone

| NMR Experiment | Information Provided | Application to 1,2,3-Trihydroxyanthraquinone Structure |

| ¹H NMR | Identifies distinct proton environments and their scalar couplings. | Determines chemical shifts of aromatic and hydroxyl protons; coupling patterns reveal proton connectivity. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. | Reveals signals for carbonyls, hydroxyl-substituted carbons, and other aromatic carbons. |

| COSY | Maps ¹H-¹H spin-spin coupling networks. | Confirms the sequence of protons on the aromatic rings. |

| HSQC/HMQC | Correlates protons to their directly attached carbons (¹JCH). | Links the assigned proton signals to their corresponding carbon signals. |

| HMBC | Shows long-range ¹H-¹³C correlations (²JCH, ³JCH). | Crucial for assigning quaternary carbons, including carbonyls and substituted positions, by linking them to nearby protons. |

Ultraviolet-Visible (UV-Vis) spectroscopy provides key information about the electronic structure of 1,2,3-Trihydroxyanthraquinone. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. researchgate.net In anthraquinone derivatives, the primary electronic transitions observed are π → π* and n → π*. nih.gov

π → π Transitions:* These are typically high-intensity absorptions arising from the excitation of electrons in the conjugated π-system of the aromatic rings and carbonyl groups. They usually appear as multiple strong bands in the UV region. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. These are symmetry-forbidden transitions, resulting in weak absorption bands at longer wavelengths, often extending into the visible region. nih.gov

The presence of three hydroxyl (-OH) groups as auxochromes significantly influences the absorption spectrum. These electron-donating groups cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted anthraquinone core. Furthermore, the presence of intramolecular hydrogen bonds, particularly between the C1-hydroxyl and the C9-carbonyl, can further modify the electronic transitions and cause shifts in the absorption bands. nih.gov The number and position of the hydroxyl groups directly impact the λmax values. nih.gov

Table 2: Typical Electronic Transitions in Hydroxyanthraquinones

| Transition Type | Orbitals Involved | Typical Spectral Region | Relative Intensity |

| π → π | Bonding π to Antibonding π | 220–350 nm | High |

| n → π | Non-bonding n to Antibonding π | >350 nm | Low |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 1,2,3-Trihydroxyanthraquinone and to gain structural information from its fragmentation patterns. In a typical electron impact (EI) mass spectrum, the compound is ionized to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) provides the exact molecular weight.

The high-energy molecular ion then undergoes fragmentation, breaking down into smaller, more stable charged fragments. The pattern of these fragments is a reproducible fingerprint that helps to confirm the structure. For quinone-based structures, a characteristic and dominant fragmentation pathway is the sequential loss of neutral carbon monoxide (CO) molecules. nih.gov The fragmentation of 1,2,3-Trihydroxyanthraquinone would also be expected to involve the loss of water (H₂O) from the hydroxyl groups.

A plausible fragmentation pathway would begin with the molecular ion (m/z 256 for the neutral acid) and proceed through consecutive losses of CO and H₂O, leading to a series of diagnostic fragment ions. nih.govlibretexts.org

Table 3: Plausible Mass Spectrometry Fragmentation for 1,2,3-Trihydroxyanthraquinone (Neutral Form)

| Proposed Fragment | Formula | m/z Value | Plausible Neutral Loss |

| Molecular Ion | [C₁₄H₈O₅]⁺• | 256 | - |

| Fragment 1 | [C₁₃H₈O₄]⁺• | 228 | CO |

| Fragment 2 | [C₁₂H₈O₃]⁺• | 200 | CO |

| Fragment 3 | [C₁₄H₆O₄]⁺• | 238 | H₂O |

Note: The fragmentation pattern can be complex, with multiple pathways occurring simultaneously.

Theoretical and Quantum Chemical Studies

Computational chemistry provides profound insights into the properties of 1,2,3-Trihydroxyanthraquinone that are not directly observable through experimentation. Quantum chemical calculations can predict molecular geometries, relative energies of different forms, and the mechanisms of chemical transformations.

1,2,3-Trihydroxyanthraquinone can exist as several different tautomers due to the migration of protons among the three hydroxyl groups and two carbonyl oxygens. These tautomers are structural isomers that rapidly interconvert. Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the conformational landscape and the relative stabilities of these tautomers. nih.gov

Studies on similar hydroxyanthraquinones have shown that the most stable ground-state structure is typically one that is stabilized by intramolecular hydrogen bonds (IHBs). researchgate.net For 1,2,3-Trihydroxyanthraquinone, a strong IHB is expected between the C1-hydroxyl group and the C9-carbonyl oxygen. Calculations can determine the geometries and relative energies of various tautomers (e.g., 9,10-quinoid vs. 1,10-quinoid forms) in both the ground electronic state (S₀) and various excited states (S₁, S₂, etc.). These calculations reveal that the relative stability of tautomers can change significantly upon photoexcitation, which is fundamental to understanding the molecule's photophysical behavior. nih.gov

A key photochemical process in many hydroxyanthraquinones is Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This is an ultrafast reaction that occurs after the molecule absorbs a photon. capes.gov.br

The mechanism proceeds as follows:

Photoexcitation: The molecule absorbs light, promoting it from its stable ground state (enol form) to an electronically excited state.

Proton Transfer: In the excited state, the acidity of the hydroxyl proton (particularly at C1) increases dramatically. This facilitates a rapid, often barrierless, transfer of the proton along the pre-existing intramolecular hydrogen bond to the adjacent C9-carbonyl oxygen. This transfer occurs on a sub-picosecond timescale. nih.gov

Formation of Keto-Tautomer: The proton transfer results in the formation of an excited-state keto-tautomer, which has a different geometry and electronic structure from the initial enol form.

Relaxation: This excited tautomer then rapidly relaxes back to the ground state, primarily through non-radiative decay pathways, dissipating the absorbed energy as heat.

This ESIPT mechanism provides an efficient and rapid de-excitation channel that protects the molecule from other, potentially damaging, photochemical reactions. Computational studies are vital for mapping the potential energy surfaces of the ground and excited states, identifying the transition states (or lack thereof) for the proton transfer, and explaining why this pathway is so kinetically favored in molecules with the appropriate geometry. nih.govnih.gov

Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties and reactivity of 1,2,3-Trihydroxyanthraquinone are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies, primarily using Density Functional Theory (DFT), are employed to model these orbitals and understand the molecule's behavior. mdpi.comwuxiapptec.com The HOMO represents the orbital with the highest energy that is occupied by electrons and corresponds to the ability to donate electrons, thus being associated with nucleophilic or electron-donating regions of the molecule. wuxiapptec.com Conversely, the LUMO is the lowest energy orbital that is unoccupied, representing the capacity to accept electrons and indicating electrophilic or electron-accepting sites. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more reactive and can be more easily polarized. researchgate.netmdpi.com

For anthraquinone derivatives, computational analyses consistently show that the frontier molecular orbitals are primarily localized on the anthraquinone core. rsc.org The introduction of substituents, such as hydroxyl groups, modulates the energy levels of these orbitals. In studies of various hydroxyanthraquinones, the HOMO is often distributed across the anthraquinone ring system and the oxygen atoms of the hydroxyl groups, while the LUMO is typically centered on the quinone moiety. rsc.org This distribution facilitates intramolecular charge transfer, which is a key aspect of the molecule's electronic transitions and reactivity. mdpi.com While specific DFT calculations for 1,2,3-Trihydroxyanthraquinone sodium salt are not widely published, the general principles observed for related hydroxyanthraquinones apply. The HOMO-LUMO gap can be calculated using various DFT functionals, such as B3LYP, often in conjunction with a basis set like 6-311++G(d,p). mdpi.com The calculated energy gap provides insight into the charge transfer interactions within the molecule. mdpi.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Definition | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Its energy level correlates with the electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | A larger gap indicates higher stability and lower chemical reactivity. A smaller gap suggests higher reactivity and polarizability. researchgate.netmdpi.com |

Solvation Effects in Computational Modeling of Hydroxyanthraquinones

The chemical and physical properties of molecules in solution are significantly influenced by their interaction with solvent molecules. scispace.com Computational chemistry models these solvation effects to provide a more accurate prediction of molecular behavior in a liquid phase compared to gas-phase calculations. researchgate.net These effects are particularly important for polar molecules like hydroxyanthraquinones, where solute-solvent interactions can alter geometry, electronic structure, and reactivity. scispace.com

Computational models for solvation are broadly categorized into two types: implicit and explicit models. scispace.comnih.gov

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant. scispace.comresearchgate.net The solute is placed in a cavity within this dielectric continuum. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. researchgate.net The Polarizable Continuum Model (PCM) and its variants (like IEF-PCM or C-PCM) are widely used examples. While efficient, implicit models may not accurately describe specific, short-range interactions like hydrogen bonding between the solute and individual solvent molecules. nih.gov

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a more detailed and physically accurate picture of the solute's immediate environment. scispace.comnih.gov This method allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonds. mdpi.com However, explicit models are computationally far more demanding due to the increased number of atoms and the need for extensive sampling to capture the dynamic nature of the solvent. nih.gov

Studies on anthraquinone derivatives have shown that solvent properties such as polarity, dielectric constant, and hydrogen bonding capability can significantly affect their properties. rsc.org For instance, research on the reduction potentials of anthraquinones in different solvents found that solute-solvent interactions play a crucial role and that explicit solvent models can provide a better correlation with experimental results. rsc.org The choice of model—implicit, explicit, or a hybrid combination—depends on the specific properties being investigated and the desired balance between accuracy and computational cost. scispace.com For hydroxyanthraquinones, where hydrogen bonding with protic solvents is expected, explicit or hybrid models may be necessary to accurately capture the nuances of solvation. mdpi.com

Table 2: Comparison of Solvent Models in Computational Chemistry

| Model Type | Description | Advantages | Limitations |

| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. scispace.com | Computationally efficient; good for large systems and bulk effects. researchgate.net | Fails to capture specific solute-solvent interactions (e.g., hydrogen bonds). nih.gov |

| Explicit | Individual solvent molecules are included in the simulation. scispace.com | Provides a detailed, atomistic representation of solute-solvent interactions. mdpi.com | Computationally very expensive; requires extensive sampling. nih.gov |

| Hybrid (Implicit + Explicit) | A small number of explicit solvent molecules are treated in the first solvation shell, surrounded by a dielectric continuum. | Balances accuracy for specific interactions with computational efficiency. | The choice of how many explicit molecules to include can be complex. |

Biological Activities and Mechanistic Studies of 1,2,3 Trihydroxyanthraquinone Non Clinical Focus

Antimicrobial Activities in In Vitro Systems

Anti-protozoal Efficacy and Cellular Targets

Recent research has highlighted the potential of various hydroxyanthraquinone derivatives as agents against protozoal parasites, including Leishmania species. wisdomlib.orgnih.gov Studies have focused on synthesizing and evaluating novel hydroxyanthraquinones for their effectiveness against the intracellular amastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis. wisdomlib.org Certain synthesized analogues have demonstrated significant anti-leishmanial activity while exhibiting low toxicity towards mammalian cells, marking them as promising candidates for further drug development. wisdomlib.org

The mechanism of action for some related compounds involves the inhibition of key parasite enzymes. For instance, while some anthranyl phenylhydrazides were tested and failed to inhibit Leishmania arginase, in silico analyses suggested that they might target the enzyme pteridine (B1203161) reductase 1 (PTR1). mdpi.com The structure-activity relationship studies indicate that specific substitutions on the anthraquinone (B42736) framework are crucial for anti-leishmanial potency. mdpi.com For anthracene-derived endoperoxides, another class of compounds investigated for anti-leishmanial effects, activity is linked to their reaction with iron within the parasite, leading to differential mitochondrial inhibition. nih.gov

Interactive Table: Anti-protozoal Activity of Related Compounds

| Compound Class | Target Organism | Proposed Mechanism/Target | Reference |

|---|---|---|---|

| Hydroxyanthraquinones | Leishmania donovani | Not specified | wisdomlib.org |

| Anthranyl phenylhydrazides | Leishmania amazonensis | Pteridine reductase 1 (PTR1) inhibition | mdpi.com |

| Anthracene endoperoxides | Leishmania tarentolae | Iron-activated mitochondrial inhibition | nih.gov |

| Flavones (Apigenin, Luteolin) | Leishmania species | Not fully elucidated | frontiersin.org |

Antibacterial Action and Microbial Growth Inhibition

Anthraquinones as a class have demonstrated a range of antibacterial activities, although the effectiveness of specific derivatives varies. nih.govrsc.org The mechanisms behind their antibacterial action are diverse and can include the inhibition of biofilm formation, disruption of the cell wall, inhibition of nucleic acid and protein synthesis, and interference with energy metabolism. nih.govrsc.org For instance, certain cationic anthraquinone analogs have been shown to disrupt the redox processes of bacteria and, at higher concentrations, act as membrane-disrupting agents. nih.gov

The structure of the anthraquinone molecule, including the number and position of hydroxyl groups, significantly influences its antibacterial properties. rsc.org While some anthraquinones exhibit broad-spectrum activity, others are more selective. nih.govnih.gov For example, a study on various anthraquinones, including the related compound purpurin (B114267) (1,2,4-trihydroxyanthraquinone), found them to be largely ineffective against tested bacterial strains at the concentrations used. mdpi.com However, other studies have reported significant minimum inhibitory concentrations (MIC) for different anthraquinone derivatives against bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov The compound Rhein, an anthraquinone derivative, has been shown to have a bacteriostatic effect on S. aureus by blocking its growth. mdpi.com

Interactive Table: Antibacterial Activity of Various Anthraquinones

| Compound/Derivative | Target Bacteria | MIC Value (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | 62.5 | Not specified | nih.gov |

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | 15.62 | Not specified | nih.gov |

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Bacillus subtilis | 62.5 | Not specified | nih.gov |

| Rhein | S. aureus (standard and clinical strains) | 12.5 | Bacteriostatic action | mdpi.com |

| Cationic anthraquinone analogs | Gram-positive pathogens (e.g., MRSA) | <1 | Disruption of redox processes | nih.gov |

Antifungal Properties and Fungal Pathogen Inhibition (e.g., Candida albicans)

Several anthraquinones have been investigated for their ability to inhibit the growth of fungal pathogens. nih.govnih.govnih.gov Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), a related trihydroxyanthraquinone, has shown selective activity against the yeast pathogen Candida albicans. nih.gov In one study, emodin exhibited a 76% zone of inhibition against C. albicans at a concentration of 5 mM. nih.gov Another compound, 1,3,8-trihydroxyanthraquinone, also displayed moderate antifungal activity against C. albicans with a Minimum Inhibitory Concentration (MIC) of 128 μg/mL. nih.gov

The antifungal mechanisms of quinones can involve the inhibition of essential fungal enzymes. researchgate.net For example, studies on naphthoquinone derivatives against C. albicans have investigated the inhibition of exoenzymes like phospholipase and proteinase. researchgate.net While the search for new antifungal agents is ongoing due to resistance issues, natural compounds like anthraquinones represent a promising area of research. plos.org

Interactive Table: Antifungal Activity of Select Anthraquinones

| Compound | Target Fungi | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Emodin | Candida albicans | Zone of Inhibition (5 mM) | 76% | nih.gov |

| 1,3,8-Trihydroxyanthraquinone | Candida albicans | MIC | 128 µg/mL | nih.gov |

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus niger | MIC | 7.81 µg/mL | nih.gov |

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Aspergillus flavus | MIC | 3.90 µg/mL | nih.gov |

| 6,6¹-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Trichophyton mentagrophytes | MIC | 15.62 µg/mL | nih.gov |

Enzyme Inhibition and Modulation Studies

Inhibition of Specific Viral Enzymes (e.g., Hepatitis C Virus NS3 Helicase)

1,2,3-Trihydroxyanthraquinone has been identified as an inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3 (NS3) helicase. nih.govmedchemexpress.com The NS3 helicase is a crucial enzyme for HCV replication, making it a key target for antiviral drug development. nih.govnih.gov

In one study, 1,2,3-trihydroxyanthraquinone and its isomer 1,2,4-trihydroxyanthraquinone (purpurin) demonstrated similar inhibitory activity against the NS3 helicase. nih.gov This suggests that the presence of three phenolic hydroxyl groups on the same benzene (B151609) ring contributes to this inhibitory effect. nih.gov The inhibitory activity of hydroxyanthraquinones against NS3 helicase is influenced by the number and position of the hydroxyl groups on the anthraquinone structure. nih.gov While 1,2,3-trihydroxyanthraquinone showed activity, other derivatives like 1,4,5,8-tetrahydroxyanthraquinone (B184003) exhibited even stronger inhibition. nih.gov The proposed mechanism involves the hydroxyanthraquinone moiety directly interacting with the enzyme, as some related compounds inhibit NS3-catalyzed ATP hydrolysis even without the presence of RNA. nih.govnih.gov

Interactive Table: Inhibition of HCV NS3 Helicase by Hydroxyanthraquinones

| Compound | Target Enzyme | IC₅₀ Value | Key Structural Feature | Reference |

|---|---|---|---|---|

| 1,2,3-Trihydroxyanthraquinone | HCV NS3 Helicase | Not specified, but showed activity | Three phenolic hydroxyl groups on one ring | nih.gov |

| 1,2,4-Trihydroxyanthraquinone | HCV NS3 Helicase | Not specified, but showed activity | Three phenolic hydroxyl groups on one ring | nih.gov |

| 1,4,5,8-Tetrahydroxyanthraquinone | HCV NS3 Helicase | 6 µM | Multiple hydroxyl groups | nih.gov |

| Hypericin | HCV NS3 Helicase | 3 µM | Two hydroxyanthraquinone-like moieties | nih.gov |

| Sennidin A | HCV NS3 Helicase | 0.8 µM | Two hydroxyanthraquinone-like moieties | nih.gov |

Xanthine (B1682287) Oxidase Inhibition Mechanisms

1,2,3-Trihydroxyanthraquinone, also known as anthragallol (B1665116), has been explored as a potent inhibitor of xanthine oxidase (XO). biorxiv.org XO is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. frontiersin.orgnih.gov Overactivity of this enzyme can lead to hyperuricemia and associated conditions like gout. frontiersin.org Consequently, XO inhibitors are a primary therapeutic strategy for managing these conditions. wikipedia.org

Natural products, including various phenolic compounds and flavonoids, are known to inhibit XO. biorxiv.orgfrontiersin.org The inhibitory mechanism often involves the compound binding to the active site of the enzyme, which contains a molybdenum cofactor. frontiersin.orgnih.gov Kinetic studies of other inhibitors have shown various mechanisms, including competitive and anti-competitive inhibition. nih.govnih.gov A competitive inhibitor typically binds to the enzyme's active site, preventing the substrate from binding. nih.gov Molecular docking studies have helped to visualize how inhibitors fit into the enzyme's active site cavity, interacting with key amino acid residues through hydrogen bonds and hydrophobic interactions. nih.gov For example, N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors have been shown to reduce uric acid levels by inhibiting XO activity. frontiersin.org While the specific kinetic mechanism for 1,2,3-trihydroxyanthraquinone is not detailed in the provided results, its identification as a potent inhibitor places it among other natural compounds being investigated for this purpose. biorxiv.org

Quinone Reductase Induction and Associated Biochemical Pathways

The induction of phase II detoxification enzymes is a significant strategy for cellular protection against carcinogens and oxidative stress. nih.govnih.gov Among these enzymes, NAD(P)H:quinone oxidoreductase (Quinone Reductase or QR) plays a crucial role. nih.gov The primary function of QR is to carry out a two-electron reduction of electrophilic quinones to hydroquinones. nih.gov This conversion is considered a critical detoxification pathway because it bypasses the formation of unstable and highly reactive semiquinone radicals, thereby preventing oxidative cycling and the generation of reactive oxygen species (ROS). nih.gov

The induction of QR and other phase II enzymes is largely regulated by the Antioxidant Response Element (ARE), a specific DNA sequence found in the promoter region of these genes. nih.gov Certain chemical agents, known as inducers, can activate the ARE pathway. These inducers are classified into two types: bifunctional and monofunctional. Bifunctional inducers elevate both phase I and phase II enzymes, whereas monofunctional inducers selectively increase phase II enzymes, which is often considered more desirable for chemoprevention as phase I enzymes can sometimes activate procarcinogens. nih.gov

Numerous compounds derived from natural products, including various plant-based quinones, have been identified as potent inducers of quinone reductase. nih.gov While specific studies focusing exclusively on 1,2,3-trihydroxyanthraquinone are limited in this direct context, the broader class of anthraquinones is of significant interest in this field. The evaluation of plant extracts and their constituent compounds for QR-inducing activity is a common primary screen for identifying potential anticarcinogenic agents. nih.gov The mechanism by which these compounds activate the ARE pathway is a central focus of this research, providing insights into their potential protective effects at a cellular level. nih.gov

Anticancer Research Perspectives: Molecular Mechanisms (Excluding Clinical Applications)

The anthraquinone scaffold is present in several established anticancer agents, and related natural products are extensively studied for their potential as new therapeutic leads. nih.gov The anticancer activity of these compounds is often multifaceted, involving various molecular mechanisms that can lead to the inhibition of cancer cell growth and induction of cell death. nih.gov

A key strategy in anticancer research is the identification of compounds that can disrupt cell division, or mitosis. The Allium cepa (onion) root tip assay is a well-established and widely used model for screening the antimitotic potential of chemical compounds. euroasiapub.orgnih.gov The meristematic cells in the root tips undergo rapid and synchronized division, providing a clear view of the different mitotic stages and allowing for the calculation of a mitotic index (the proportion of cells undergoing division). euroasiapub.org A reduction in the mitotic index following treatment indicates an inhibitory effect on cell proliferation.

Research on a series of naturally occurring anthracene-derived compounds has demonstrated the potent antimitotic activity of this chemical class. ddtjournal.comnih.gov A study evaluating alizarin (B75676) (1,2-dihydroxyanthraquinone), a compound structurally very similar to 1,2,3-trihydroxyanthraquinone, found it to be a highly active inhibitor of mitosis in Allium cepa root tips. ddtjournal.com The inhibition was dose-dependent, with higher concentrations leading to a greater reduction in the mitotic index. ddtjournal.comnih.gov Furthermore, at a concentration of 500 ppm, the mitotic arrest caused by alizarin was found to be irreversible, whereas cells treated with lower concentrations could resume normal mitotic activity after being transferred to water. ddtjournal.com This suggests that such compounds can effectively halt the cell cycle, a hallmark of potential anticancer agents. nih.gov

| Compound | Concentration (ppm) | Incubation Time (h) | Effect on Mitotic Index | Reversibility |

|---|---|---|---|---|

| Alizarin | 500 | 24 | Strong Inhibition | Irreversible |

| Alizarin | 250 | 24 | Moderate Inhibition | Reversible |

| Alizarin | 125 | 24 | Slight Inhibition | Reversible |

The biological activity of anthraquinones stems from their interaction with various cellular macromolecules and their ability to modulate critical signaling pathways. nih.gov One of the long-proposed mechanisms for anthraquinone-based drugs is their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme essential for DNA replication and repair. ddtjournal.com

Beyond direct DNA interaction, these compounds can influence complex signaling networks that control cell fate. Many natural products exert their effects by modulating pathways such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, survival, and apoptosis. nih.govmdpi.com Anthraquinone derivatives have been shown to trigger cell death and autophagy by inhibiting this very pathway. mdpi.com The interaction with protein kinases is another key mechanism, as these enzymes are pivotal in signal transduction cascades. nih.gov By altering the phosphorylation state of proteins within a pathway, anthraquinones can disrupt the normal signaling that drives cell growth and division. nih.gov These interactions collectively contribute to the antiproliferative and pro-apoptotic effects observed in non-clinical cancer research. nih.gov

Antioxidant Mechanisms Investigated Through Theoretical and In Vitro Models

The antioxidant activity of phenolic compounds like 1,2,3-trihydroxyanthraquinone is a fundamental aspect of their biological profile. This activity is primarily attributed to their ability to neutralize free radicals, which are implicated in oxidative stress. The exact mechanism of radical scavenging can occur through several pathways, with the two most prominent being Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT). nih.gov The dominant mechanism is often influenced by the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. nih.gov

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the antioxidant molecule (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a more stable antioxidant radical (ArO•). nih.gov

ArOH + R• → ArO• + RH

The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond in the hydroxyl group; a lower BDE facilitates the transfer. researchgate.net Theoretical studies using density functional theory (DFT) on purpurin (1,2,4-trihydroxyanthraquinone), a structural isomer of 1,2,3-trihydroxyanthraquinone, have shown that the homolytic cleavage of the O1–H bond is the most favorable, indicating a preference for the HAT mechanism. researchgate.net Research on other ortho-quinones further supports that their antioxidant activity can be explained by a HAT mechanism, particularly in their reaction with hydroperoxyl radicals (HOO•). nih.govnih.govresearchgate.netresearchgate.net The presence of multiple hydroxyl groups on the anthraquinone skeleton provides several sites for this reaction to occur.

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is a two-step process. It begins with the antioxidant donating an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). This is followed by the transfer of a proton from the radical cation to the anion, resulting in the final products. nih.govresearchgate.net

Step 1 (SET): ArOH + R• → ArOH•+ + R- Step 2 (PT): ArOH•+ + R- → ArO• + RH

This pathway is governed by the ionization potential (IP) of the antioxidant. researchgate.net While HAT and SET-PT are described as distinct mechanisms, they can occur concurrently, and it can be difficult to distinguish between them experimentally. nih.gov In some cases, a pathway known as Sequential Proton Loss Electron Transfer (SPLET) may also occur, particularly in polar solvents. Electrochemical studies on related 1,2-anthraquinones have demonstrated reversible redox behavior consistent with a two-electron, two-proton (2e-/2H+) transfer mechanism, highlighting the intrinsic ability of this class of compounds to engage in electron transfer processes that are fundamental to the SET-PT pathway. nih.gov

| Mechanism | Description | Key Determining Factor | Relevance to 1,2,3-Trihydroxyanthraquinone |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from a hydroxyl group to a free radical. | O-H Bond Dissociation Enthalpy (BDE) | Considered a primary mechanism, supported by theoretical studies on structural isomers. researchgate.net |

| Single Electron Transfer-Proton Transfer (SET-PT) | Sequential transfer of an electron followed by a proton. | Ionization Potential (IP) | A possible concurrent pathway, supported by electrochemical data on related quinones. nih.govnih.gov |

Sequential Proton Loss Electron Transfer (SPLET) Processes

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a significant pathway through which hydroxyanthraquinones, including 1,2,3-Trihydroxyanthraquinone (also known as anthragallol), can exert their antioxidant effects, particularly in polar environments. Theoretical studies have indicated that for hydroxyanthraquinones in an aqueous solution, the SPLET mechanism is the most thermodynamically plausible reaction pathway for radical scavenging. researchgate.net This process involves a two-step reaction.

In the initial step, the antioxidant molecule loses a proton (H+) from one of its hydroxyl groups to form an anion. The thermodynamic favorability of this step is quantified by the Proton Affinity (PA). researchgate.netwikipedia.org A lower PA value suggests a greater ease of deprotonation. nih.gov

The second step involves the transfer of an electron from the newly formed anion to the free radical, thereby neutralizing the radical and forming an antioxidant radical. This step is characterized by the Electron Transfer Enthalpy (ETE). researchgate.netnih.gov

The specific thermodynamic parameters for 1,2,3-Trihydroxyanthraquinone are determined through quantum chemical calculations. The general equations used to calculate the key thermodynamic descriptors for the SPLET mechanism are as follows researchgate.net:

Proton Affinity (PA): PA = H(ArO⁻) + H(H⁺) - H(ArOH)

Electron Transfer Enthalpy (ETE): ETE = H(ArO•) + H(e⁻) - H(ArO⁻)

Where H(ArOH) is the enthalpy of the neutral antioxidant, H(ArO⁻) is the enthalpy of the antioxidant anion, H(H⁺) is the enthalpy of the proton, H(ArO•) is the enthalpy of the antioxidant radical, and H(e⁻) is the enthalpy of the electron. researchgate.net

Detailed Research Findings

Theoretical investigations into the antioxidant mechanisms of various hydroxyanthraquinones have consistently highlighted the importance of the SPLET pathway in polar media. researchgate.net While direct experimental or specific computational data for the PA and ETE values of 1,2,3-Trihydroxyanthraquinone were not available in the reviewed literature, the established principles for this class of compounds provide a strong theoretical framework for its activity. For instance, studies on other phenolic compounds demonstrate that electron-donating groups tend to increase the antioxidant activity within the SPLET mechanism. nih.gov The arrangement of the three hydroxyl groups in 1,2,3-Trihydroxyanthraquinone would be expected to influence its deprotonation and electron-donating capacity.

The table below outlines the sequential steps and key parameters of the SPLET mechanism as it applies to hydroxyanthraquinones.

| Mechanism Step | Description | Key Thermodynamic Parameter | Significance |

| Step 1: Proton Loss | The antioxidant molecule (ArOH) loses a proton (H⁺) from a hydroxyl group, forming an anion (ArO⁻). | Proton Affinity (PA) | A lower PA value indicates a more favorable deprotonation step. |

| Step 2: Electron Transfer | The anion (ArO⁻) donates an electron to a free radical (R•), neutralizing the radical and forming an antioxidant radical (ArO•). | Electron Transfer Enthalpy (ETE) | A lower ETE value indicates a more favorable electron transfer step. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Impact of Hydroxyl Group Number and Positional Isomerism on Biological Activity

The number and location of hydroxyl groups on the anthraquinone (B42736) skeleton are primary determinants of its biological profile. researchgate.netrsc.org Research has consistently shown that these structural features govern activities ranging from antioxidant capacity to cytotoxicity. mdpi.comresearchgate.net For instance, the presence of ortho- or para-phenolic hydroxyl groups is known to be a significant factor in the free radical scavenging ability of these compounds. nih.gov

The positional isomerism of hydroxyl groups dramatically affects the physicochemical and biological properties of trihydroxyanthraquinones. There are 14 structural isomers of trihydroxy-9,10-anthraquinone, including 1,2,3-trihydroxyanthraquinone (Anthragallol) and 1,2,4-trihydroxyanthraquinone (Purpurin). wikipedia.org

Comparative studies highlight these differences. For example, Purpurin (B114267) is a stronger acid in its ground state compared to Alizarin (B75676) (1,2-dihydroxyanthraquinone), indicating that the addition and position of a third hydroxyl group alters the electronic properties of the molecule. researchgate.net The antioxidant activity of anthraquinones is also highly dependent on this isomerism. Purpurin, for instance, has been shown to possess strong antioxidant capacity. While direct comparative studies on the bioactivity of every isomer are not always available, the principle that positional differences lead to distinct biological outcomes is well-established. This is exemplified by isomers of emodin-physcion bianthrone, where the trans isomer showed significantly higher cytotoxicity against cancer cell lines than the cis isomer. nih.gov

| Property | 1,2,3-Trihydroxyanthraquinone (Anthragallol) | 1,2,4-Trihydroxyanthraquinone (Purpurin) | 1,2,7-Trihydroxyanthraquinone (Anthrapurpurin) |

| IUPAC Name | 1,2,3-Trihydroxyanthracene-9,10-dione | 1,2,4-Trihydroxyanthracene-9,10-dione | 1,2,7-Trihydroxyanthracene-9,10-dione |

| Molecular Formula | C₁₄H₈O₅ | C₁₄H₈O₅ | C₁₄H₈O₅ |

| Molar Mass | 256.21 g/mol | 256.21 g/mol | 256.21 g/mol |

| Known Roles/Uses | Dye intermediate | Biological pigment, histological dye | Histological dye for calcium detection |

| CAS Number | 602-64-2 | 81-54-9 | 602-65-3 |

| Data sourced from PubChem and Wikipedia. nih.govwikipedia.org |

A critical structural feature within many hydroxyanthraquinones is the intramolecular hydrogen bond between a phenolic hydroxyl group and an adjacent keto group of the quinone system. Specifically, the arrangement of a C1-hydroxyl group and the C9-carbonyl group creates a stable six-membered ring through hydrogen bonding. nih.gov This keto-phenol system is a key active site. nih.gov

This structural motif can act as a good chelating ligand for metal ions, which is a mechanism related to the antioxidant activity of these compounds. nih.gov The chelation transfers the active center of a potential reaction from the hydroxyl group to the metal ion. nih.gov Furthermore, the bioactivity of some anthraquinones depends on their reduction to the hydroquinone (B1673460) form, which is directly related to the keto-enol tautomerism of the system. rsc.org This hydroquinone intermediate is often the true substrate recognized by enzymes, highlighting the essential role of the keto-phenol system in mediating biological interactions. rsc.org

Influence of Other Substituents on Activity Profiles of Anthraquinone Derivatives

While hydroxyl groups are critical, the attachment of other functional groups to the anthraquinone nucleus can further modulate the biological activity profile. The type, position, and polarity of these substituents are closely related to the resulting bioactivity. rsc.orgnih.gov

Amino Groups : The presence of an amino (-NH₂) group can create remarkable calorimetric and anionic sensors. nih.gov

Alkyl Groups : Adding a methyl group to a di-hydroxy substituted anthraquinone has been observed to cause a slight hypsochromic shift (a shift to a shorter wavelength) in its UV/Vis spectrum. liberty.edu

Halogens : The introduction of halogens like bromine is a common synthetic step, but the reactivity can be complex depending on other functional groups already present on the rings. liberty.edu

Glycosides : The attachment of a sugar moiety to form an anthraquinone glycoside can enhance solubility and is often considered a key factor for certain pharmacological actions, such as anticancer activity. rsc.orgmdpi.com For example, alizarin 2-O-glucoside showed significantly higher growth inhibition of cancer cells compared to its aglycone, alizarin. mdpi.com

Sulfonate Groups : In a series of anthraquinone derivatives studied as enzyme inhibitors, a 2-sulfonate group was found to be essential for inhibitory activity, as 2-methyl-substituted analogues were inactive. nih.gov

The nature of the substituent also affects reaction yields and pathways. Arenes with electron-donating groups generally give better yields in Friedel-Crafts type reactions to produce anthraquinone derivatives compared to those with electron-withdrawing substituents. nih.gov

Computational Approaches in QSAR Modeling for Anthraquinones

Computational methods, particularly QSAR, are powerful tools for understanding and predicting the bioactivity of anthraquinone derivatives. researchgate.net These approaches establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific biological activity. nih.gov

3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These methods analyze the steric and electrostatic fields of a series of aligned molecules to generate contour maps. frontiersin.org These maps visualize regions where changes in molecular shape or charge are predicted to increase or decrease activity, providing theoretical guidance for designing new, more potent compounds. nih.govfrontiersin.org

The process involves:

Data Set Collection : Gathering a series of compounds with known biological activities (e.g., IC₅₀ values). nih.gov

Molecular Modeling and Alignment : Building 3D structures of the molecules and superimposing them based on a common substructure. frontiersin.org

Descriptor Calculation : Computing various molecular descriptors (e.g., electronic, topological, steric) that quantify the physicochemical properties of the molecules. nih.gov

Model Generation and Validation : Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation. nih.govnih.gov The model's predictive power is then validated using internal and external test sets. nih.gov

Studies on anthraquinones have successfully used QSAR to probe their mechanisms as enzyme inhibitors and to design novel derivatives with enhanced predicted activity. nih.gov

| QSAR Model Parameter | Description | Example Value (CoMFA Model for PGAM1 Inhibitors) | Example Value (CoMSIA Model for PGAM1 Inhibitors) |

| q² | Cross-validated correlation coefficient. A measure of the internal predictive ability of the model. | 0.81 | 0.82 |

| r² | Non-cross-validated correlation coefficient. A measure of the model's fit to the training data. | 0.97 | 0.96 |

| F-statistic | A statistical test of the overall significance of the regression model. | 229.49 | 182.02 |

| Standard Error of Estimate (SEE) | A measure of the accuracy of the predictions made by the model. | 0.14 | 0.15 |

| Field Contributions | The relative importance of different molecular fields (steric, electrostatic, etc.) to the model. | Steric: 53.7%, Electrostatic: 46.3% | Steric: 18.2%, Electrostatic: 29.8%, Hydrophobic: 26.9%, H-bond Donor: 11.2%, H-bond Acceptor: 13.9% |

| Data adapted from a 3D-QSAR study on anthraquinone derivatives as PGAM1 inhibitors. nih.gov |

Analytical Methodologies for 1,2,3 Trihydroxyanthraquinone in Research Settings

Chromatographic Separation and Identification

Chromatographic techniques are fundamental for the separation and identification of 1,2,3-Trihydroxyanthraquinone from complex mixtures, such as plant extracts or reaction media. These methods offer high resolution and sensitivity, allowing for the precise determination of the compound.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array Detection (PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used technique for the analysis of anthraquinones. mdpi.commdpi.comnih.govnih.govresearchgate.net This method allows for both the quantification and the tentative identification of compounds based on their retention time and UV-Vis spectra. A reversed-phase HPLC system is commonly employed, utilizing a C18 column and a mobile phase typically consisting of a mixture of an aqueous solution (often with a modifier like formic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.comnih.gov The gradient elution mode, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple components in a sample. mdpi.comnih.gov The PDA detector records the absorbance spectrum of the eluting compounds, which can be compared with that of a standard to confirm the identity of 1,2,3-Trihydroxyanthraquinone. The method's validation includes assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ) to ensure its reliability. mdpi.comnih.govresearchgate.net

Table 1: Typical HPLC-PDA Method Parameters for Anthraquinone (B42736) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | Photodiode Array (PDA) Detector |

| Wavelength | Monitored at the maximum absorbance of the compound |

| Column Temperature | 25 - 35 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling

For a more definitive identification and structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable. nih.govmdpi.comnih.gov This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is determined. nih.gov LC-MS can provide the molecular weight of the compound, confirming its identity. In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to produce a characteristic fragmentation pattern, which serves as a "fingerprint" for the molecule, offering a high degree of structural information and specificity. youtube.com This method is particularly useful for analyzing complex samples and for pharmacokinetic studies where metabolites of the compound need to be identified. nih.govmdpi.com

Table 2: LC-MS Parameters for Anthraquinone Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography | HPLC or UPLC |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for phenolic compounds |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Triple Quadrupole (QqQ) youtube.com |

| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |

| Collision Gas | Argon or Nitrogen (for MS/MS) |

| Data Analysis | Comparison of mass spectra and fragmentation patterns with standards or databases |

Electrochemical Characterization of Redox Behavior

Electrochemical methods are well-suited for studying the redox properties of anthraquinones due to the reversible nature of the quinone-hydroquinone system. These techniques can provide insights into the reaction mechanisms and thermodynamic parameters of the compound.

Polarography and Cyclic Voltammetry for Redox Potentials

Polarography, a technique involving a dropping mercury electrode (DME), can be used to study the electrochemical reduction of 1,2,3-Trihydroxyanthraquinone. ebsco.com By applying a varying voltage, the current generated from the reduction of the analyte at the electrode surface is measured, providing information on its reduction potential and concentration. ebsco.com

Cyclic Voltammetry (CV) is another powerful electrochemical technique for characterizing the redox behavior of electroactive species. mdpi.comaps.org In a CV experiment, the potential of a working electrode is swept linearly versus time in a cyclic manner. The resulting current is plotted against the applied potential, yielding a cyclic voltammogram. This voltammogram can reveal the formal reduction potential, the number of electrons transferred in the redox process, and the stability of the redox species. mdpi.com For 1,2,3-Trihydroxyanthraquinone, CV can be used to study the electron transfer processes associated with its quinone moiety. The electrochemical behavior is often pH-dependent due to the involvement of protons in the redox reaction. researchgate.net

Table 3: Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Information Obtained |

|---|---|

| Anodic Peak Potential (Epa) | Potential at which oxidation occurs |

| Cathodic Peak Potential (Epc) | Potential at which reduction occurs |

| Formal Redox Potential (E°') | (Epa + Epc) / 2, a measure of the thermodynamic ease of the redox reaction |

| Peak Separation (ΔEp) | Epa - Epc, provides information on the reversibility of the reaction |

| Peak Current (Ip) | Proportional to the concentration of the analyte |

Spectrophotometric and Spectrofluorimetric Quantification Techniques

Spectrophotometric and spectrofluorimetric methods are widely used for the quantification of colored or fluorescent compounds. These techniques are often simple, rapid, and cost-effective.

Development of Analytical Assays Utilizing Anthraquinone Reactivity

Spectrophotometric assays for 1,2,3-Trihydroxyanthraquinone are based on its inherent ability to absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The concentration of the compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. The reactivity of the anthraquinone core can also be exploited to develop specific colorimetric assays. For instance, the reduction of the quinone to a hydroquinone (B1673460) can lead to a significant color change, which can be measured spectrophotometrically. researchgate.net Another approach involves the formation of colored complexes with metal ions. For example, a spectrophotometric method has been developed for the determination of the related compound 1,2,7-trihydroxyanthraquinone through the formation of a violet complex with Mg(II). tandfonline.com Similar complexation reactions could potentially be adapted for the quantification of 1,2,3-Trihydroxyanthraquinone. The development of such an assay would involve optimizing parameters such as pH, reagent concentration, and reaction time to achieve maximum sensitivity and selectivity. semanticscholar.org These methods are particularly useful for the rapid quantification of the compound in various samples. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,3-Trihydroxyanthraquinone |

| 1,2,7-Trihydroxyanthraquinone |

| Acetonitrile |

| Anthragallol (B1665116) |

| Argon |

| Formic Acid |

| Methanol |

Extraction and Purification Protocols from Research Matrices

The isolation of 1,2,3-Trihydroxyanthraquinone, often in its sodium salt form, from complex research matrices such as plant tissues, fungal biomass, or crude synthetic mixtures, requires multi-step protocols involving extraction and purification. The choice of methodology is dictated by the physicochemical properties of the target molecule—namely its high polarity due to the three hydroxyl groups—and the nature of the impurities present in the matrix.

Initial extraction is typically accomplished using solvents selected based on polarity. For polar anthraquinones and their glycosides, polar solvents such as methanol, ethanol (B145695), acetone, or aqueous mixtures of these are frequently employed. researchgate.netkaznu.kz Techniques can range from simple maceration at room temperature to more efficient methods like heat reflux or Soxhlet extraction, which use elevated temperatures to increase solubility and extraction rates. nih.gov Research has shown that for extracting 1,8-dihydroxyanthraquinones from Rheum emodi, ethanol was the most effective solvent, with heat reflux for 45 minutes yielding the highest recovery. nih.gov To isolate the aglycone form, a preliminary acid hydrolysis step (using acids like HCl or H₂SO₄) is often introduced to cleave the sugar moieties from anthraquinone glycosides, thereby increasing the yield of the target aglycone. kaznu.kznih.gov

A key strategy for the selective extraction and purification of acidic anthraquinones, such as 1,2,3-trihydroxyanthraquinone, involves the use of basic solutions. Aqueous solutions of sodium hydroxide (B78521) or sodium carbonate can be used to treat crude extracts. researchgate.net This process converts the phenolic hydroxyl groups into their more water-soluble sodium salt form, allowing for separation from less acidic or neutral compounds that remain in an organic phase during liquid-liquid partitioning. Subsequent acidification of the aqueous phase will precipitate the purified anthraquinone.

Following initial extraction, various purification techniques are employed to achieve high purity.

Solvent Extraction Systems

The selection of an appropriate solvent system is critical for the efficient extraction of anthraquinones from their native matrices. The polarity of the solvent is matched with the polarity of the target compounds. For highly hydroxylated anthraquinones like 1,2,3-trihydroxyanthraquinone, polar solvents are preferred.

| Matrix | Extraction Method | Solvent System | Key Findings | Reference |

|---|---|---|---|---|

| Plant Roots (General) | Percolation / Maceration | Acetone:Water (1:1) | Effective for extracting polar anthraquinone glycosides. | researchgate.net |

| Rheum emodi | Heat Reflux / Sonication | Ethanol | Ethanol was found to be the best solvent, with a solid:solvent ratio of 1:20. Heat reflux for 45 min was the most efficient method. | nih.gov |